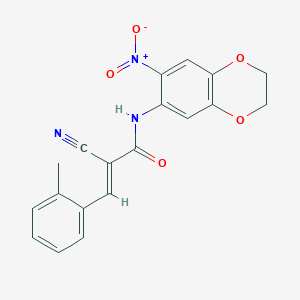
(E)-2-cyano-3-(2-methylphenyl)-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-2-cyano-3-(2-methylphenyl)-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide is a useful research compound. Its molecular formula is C19H15N3O5 and its molecular weight is 365.345. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(E)-2-cyano-3-(2-methylphenyl)-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide is a complex organic compound with potential biological activity. This article explores its synthesis, biological properties, and implications for pharmacological applications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the benzodioxane core and subsequent functionalization. The general synthetic route can be outlined as follows:
- Formation of the Benzodioxane Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups : The nitro and cyano groups are incorporated via nitration and nucleophilic substitution reactions, respectively.
- Final Coupling : The compound is completed by coupling the cyano derivative with a suitable amine under controlled conditions.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For example, studies on related compounds have shown moderate to significant antibacterial and antifungal activities against various pathogens including Escherichia coli and Staphylococcus aureus .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly against enzymes like α-glucosidase and acetylcholinesterase (AChE). In vitro studies demonstrated that derivatives of benzodioxane exhibited substantial inhibitory activity against α-glucosidase, which is relevant for managing Type 2 Diabetes Mellitus (T2DM) .
Anti-inflammatory Activity
The anti-inflammatory properties of compounds in this class have also been investigated. For instance, related compounds have shown the ability to modulate cytokine production (e.g., IL-1β and TNFα) in macrophage cultures, indicating their potential in treating inflammatory diseases .
The biological activity of this compound is believed to stem from its interaction with specific molecular targets:
- Reactive Intermediates : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.
- Enzyme Interaction : The cyano group may interact with various enzymes and proteins, altering their function and leading to biological effects.
Case Studies
A notable study involved the evaluation of similar compounds for their anti-HIV activity. Compounds were tested against HIV strains in acutely infected cell lines, revealing promising antiviral properties .
Data Summary Table
| Property | Observation |
|---|---|
| Synthesis Method | Multi-step organic reactions |
| Antimicrobial Activity | Moderate to significant against E. coli & S. aureus |
| Enzyme Inhibition | Significant inhibition of α-glucosidase |
| Anti-inflammatory Effects | Modulation of IL-1β and TNFα production |
| Potential Applications | T2DM management and anti-inflammatory therapies |
Eigenschaften
IUPAC Name |
(E)-2-cyano-3-(2-methylphenyl)-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O5/c1-12-4-2-3-5-13(12)8-14(11-20)19(23)21-15-9-17-18(27-7-6-26-17)10-16(15)22(24)25/h2-5,8-10H,6-7H2,1H3,(H,21,23)/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGFYKABHYPJQU-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=C(C#N)C(=O)NC2=CC3=C(C=C2[N+](=O)[O-])OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C(\C#N)/C(=O)NC2=CC3=C(C=C2[N+](=O)[O-])OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














